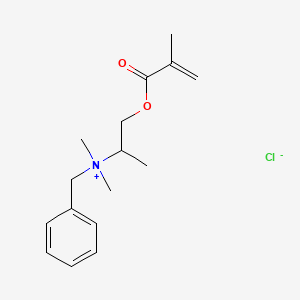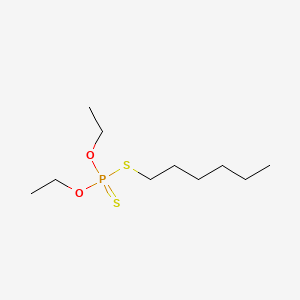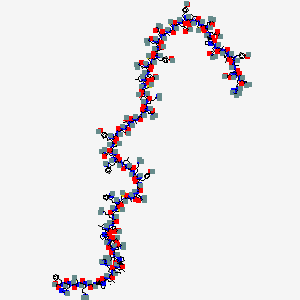
N,N'-Ethylenebis(3,4,5,6-tetrachlorophthalimide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) is a chemical compound with the molecular formula C18H4Cl8N2O4. It is known for its unique structure, which includes multiple chlorine atoms and phthalimide groups. This compound is used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) typically involves the reaction of ethylenediamine with 3,4,5,6-tetrachlorophthalic anhydride. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while reduction and oxidation reactions can lead to various chlorinated or oxidized products.
Scientific Research Applications
N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its multiple chlorine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that further influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-Ethylenebis(3,4,5,6-tetrabromophthalimide): Similar structure but with bromine atoms instead of chlorine.
N,N’-Ethylenebis(3,4,5,6-tetrafluorophthalimide): Contains fluorine atoms, leading to different reactivity and applications.
Uniqueness
N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) is unique due to its specific arrangement of chlorine atoms and phthalimide groups, which confer distinct chemical properties and reactivity. Its stability and versatility make it valuable in various fields, from industrial applications to scientific research.
Properties
CAS No. |
31738-06-4 |
|---|---|
Molecular Formula |
C18H4Cl8N2O4 |
Molecular Weight |
595.8 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H4Cl8N2O4/c19-7-3-4(8(20)12(24)11(7)23)16(30)27(15(3)29)1-2-28-17(31)5-6(18(28)32)10(22)14(26)13(25)9(5)21/h1-2H2 |
InChI Key |
UXBPFRRDCKDGFX-UHFFFAOYSA-N |
Canonical SMILES |
C(CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)
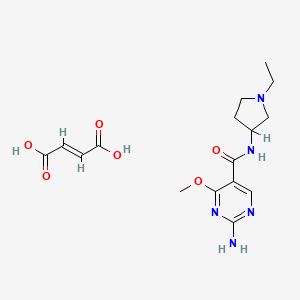
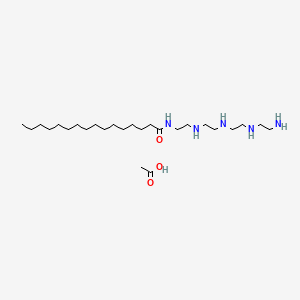

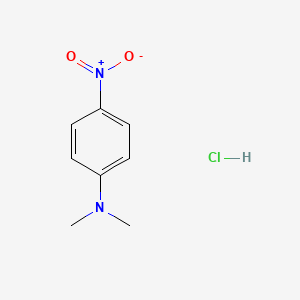
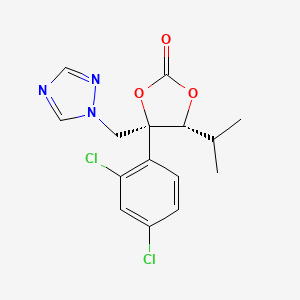
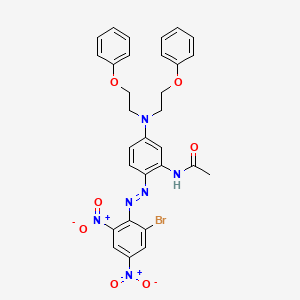

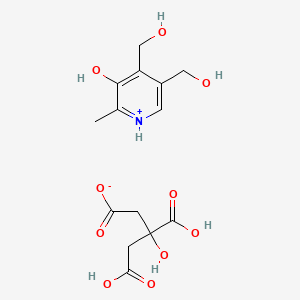
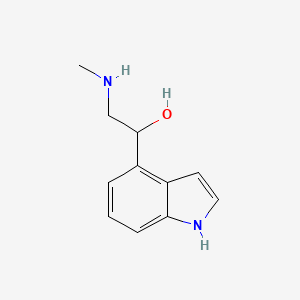
![2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate](/img/structure/B15181515.png)
